molecular formula C19H22N4O2 B5578980 3-isobutyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-5-isoxazolecarboxamide

3-isobutyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-5-isoxazolecarboxamide

Cat. No.: B5578980
M. Wt: 338.4 g/mol
InChI Key: YMHRVOUGOJZGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isobutyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.17427596 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

T-Type Calcium Channel Inhibitors for Neuropathic Pain Treatment

Researchers have synthesized a series of compounds, including those containing isoxazole/pyrazole rings, designed as inhibitors of T-type calcium channels. These compounds have shown potential in treating neuropathic pain by demonstrating potent T-channel inhibition and good metabolic stability. Specifically, derivatives containing 5-isobutyl-1-phenyl-pyrazole rings have exhibited significant in vitro efficacy and neuropathic pain alleviation in animal models (Kim & Nam, 2016).

Antifungal and Antibacterial Agents

Pyrazole/isoxazole-3-carboxamido-4-carboxylic acids have been studied for their antifungal activity against various phytopathogens, showing significant growth inhibition in sensitive fungi. This suggests their potential application as novel antifungal agents for agricultural purposes (Vicentini et al., 2007). Furthermore, novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating their potential as antibacterial agents (Palkar et al., 2017).

Antiavian Influenza Virus Activity

A study introduced a new route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, which were tested for anti-influenza A virus (subtype H5N1) activity. Several compounds were found to possess significant antiviral activities, showcasing their potential as treatments against bird flu influenza (Hebishy et al., 2020).

Future Directions

Pyrazole-based compounds have been gaining attention due to their various potential applications in catalysis, medicine, and biomimetic studies . They can be used as a model for further developments in catalytic processes relating to catecholase activity .

Properties

IUPAC Name

3-(2-methylpropyl)-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-14(2)10-17-11-18(25-22-17)19(24)20-12-15-6-3-4-7-16(15)13-23-9-5-8-21-23/h3-9,11,14H,10,12-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHRVOUGOJZGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=C1)C(=O)NCC2=CC=CC=C2CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.